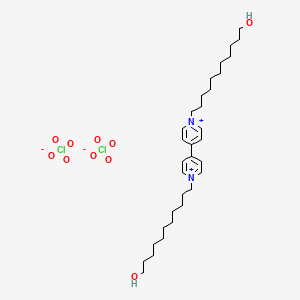
N,N'-Bis(11hydroxyundecanyl)bipyridinium diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(11hydroxyundecanyl)bipyridinium diperchlorate is a chemical compound with the molecular formula C32H54Cl2N2O10 and a molecular weight of 697.68.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(11hydroxyundecanyl)bipyridinium diperchlorate typically involves the reaction of bipyridine with 11-bromoundecanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The resulting product is then treated with perchloric acid to obtain the diperchlorate salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(11hydroxyundecanyl)bipyridinium diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can also be reduced, making it a versatile compound for redox reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(11hydroxyundecanyl)bipyridinium diperchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a redox-active compound in various chemical reactions and studies.
Biology: The compound’s redox properties make it useful in biological studies, particularly in understanding cellular redox processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant.
Industry: It is used in the development of redox flow batteries and other energy storage systems.
Wirkmechanismus
The mechanism of action of N,N’-Bis(11hydroxyundecanyl)bipyridinium diperchlorate involves its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in various redox reactions. Its molecular targets and pathways include cellular redox systems and energy storage mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl viologen: Another viologen derivative with similar redox properties.
Ethyl viologen: Similar in structure but with different alkyl chains.
Propyl viologen: Another variant with different chain lengths.
Uniqueness
N,N’-Bis(11hydroxyundecanyl)bipyridinium diperchlorate is unique due to its specific hydroxyl-undecanyl chains, which provide distinct properties and applications compared to other viologen derivatives.
Eigenschaften
CAS-Nummer |
214207-81-5 |
|---|---|
Molekularformel |
C32H54Cl2N2O10 |
Molekulargewicht |
697.7 g/mol |
IUPAC-Name |
11-[4-[1-(11-hydroxyundecyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]undecan-1-ol;diperchlorate |
InChI |
InChI=1S/C32H54N2O2.2ClHO4/c35-29-17-13-9-5-1-3-7-11-15-23-33-25-19-31(20-26-33)32-21-27-34(28-22-32)24-16-12-8-4-2-6-10-14-18-30-36;2*2-1(3,4)5/h19-22,25-28,35-36H,1-18,23-24,29-30H2;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
NKROSJOIMBEFFE-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCCCCCCCCCCO)CCCCCCCCCCCO.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


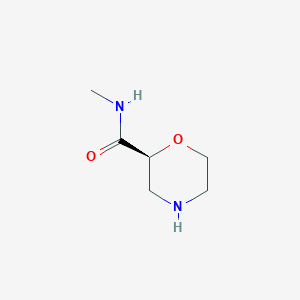
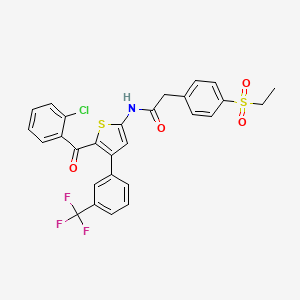
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B15094248.png)
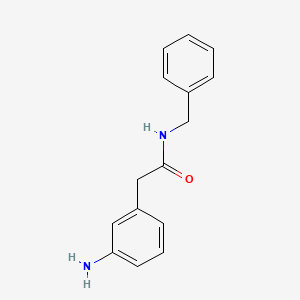


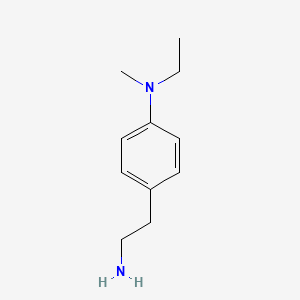

![Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane](/img/structure/B15094285.png)
![5-Chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B15094288.png)
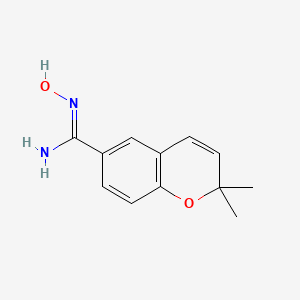
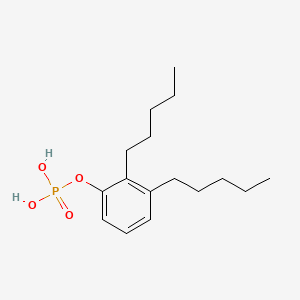
![acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15094314.png)
![4-[(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B15094320.png)
